molecular formula C12H21F3N2O2S B7636275 4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide

4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No. B7636275
M. Wt: 314.37 g/mol
InChI Key: PZNNBCQNTNTUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide, commonly known as TTX-resistant Na+ channel blocker, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide involves the selective blockage of TTX-resistant Na+ channels. These channels are involved in the propagation of action potentials in neurons, which are responsible for the transmission of pain signals. By blocking these channels, this compound can reduce the transmission of pain signals, making it a potential candidate for the development of new pain medications.
Biochemical and Physiological Effects:
Studies have reported that 4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide can selectively block TTX-resistant Na+ channels without affecting other ion channels. This selectivity makes it a potential candidate for the development of new pain medications with fewer side effects. Additionally, this compound has been found to have potential applications in the treatment of epilepsy and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide in lab experiments is its selectivity for TTX-resistant Na+ channels. This makes it a useful tool for studying the role of these channels in pain perception and other physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide. One direction is the development of new pain medications based on this compound. Another direction is the study of its potential applications in the treatment of epilepsy and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been reported in various studies. One study reported the synthesis of this compound through a five-step reaction sequence, starting from commercially available 4-chlorobutyronitrile. The final step involved the reaction of 4-(trifluoromethyl)piperidine-1-carboxylic acid with 4-methylsulfanylbutylamine to yield the desired product.

Scientific Research Applications

4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide has been found to have potential applications in scientific research. One study reported that this compound can be used to selectively block TTX-resistant Na+ channels, which are involved in pain perception. This makes it a potential candidate for the development of new pain medications. Additionally, this compound has been found to have potential applications in the treatment of epilepsy and other neurological disorders.

properties

IUPAC Name

4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2S/c1-20-9-3-2-6-16-10(18)17-7-4-11(19,5-8-17)12(13,14)15/h19H,2-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNNBCQNTNTUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCNC(=O)N1CCC(CC1)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(4-methylsulfanylbutyl)-4-(trifluoromethyl)piperidine-1-carboxamide

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